
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2. This compound is characterized by the presence of a bromine atom, a p-tolyl group, and a tetrahydrofuran ring. It is a clear, colorless liquid with a molecular weight of 285.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran typically involves the reaction of p-tolyl ethylene oxide with tetrahydrofuran in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethylene oxide moiety. Common brominating agents used in this synthesis include N-bromosuccinimide (NBS) and bromine (Br2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
科学研究应用
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine atom and the p-tolyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, resulting in various biological effects.
相似化合物的比较
Similar Compounds
3-(2-Chloro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodo-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
3-(2-Fluoro-1-(p-tolyl)ethoxy)tetrahydrofuran: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromo-1-(p-tolyl)ethoxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biological research.
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
3-[2-bromo-1-(4-methylphenyl)ethoxy]oxolane |
InChI |
InChI=1S/C13H17BrO2/c1-10-2-4-11(5-3-10)13(8-14)16-12-6-7-15-9-12/h2-5,12-13H,6-9H2,1H3 |
InChI 键 |
CZIXBVCVVYXATD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CBr)OC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


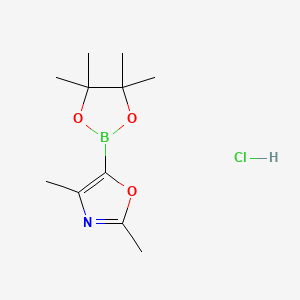
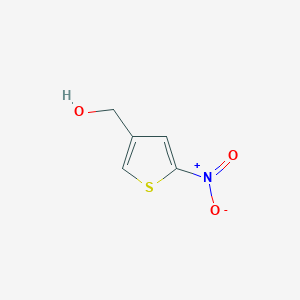
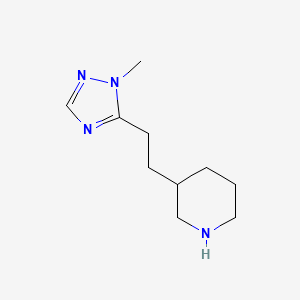
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
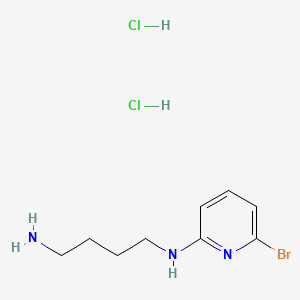

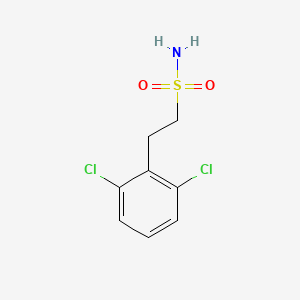
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
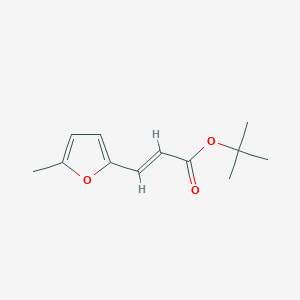
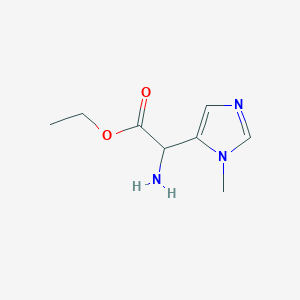
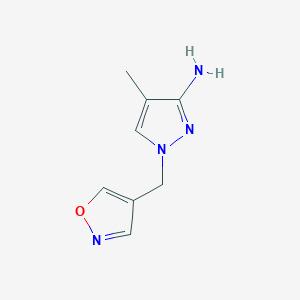
![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
